molecular formula C9H10F10 B14292879 1,1,1,2,2,3,3,4,4,5-Decafluorononane CAS No. 126038-57-1

1,1,1,2,2,3,3,4,4,5-Decafluorononane

Cat. No.: B14292879
CAS No.: 126038-57-1
M. Wt: 308.16 g/mol
InChI Key: HKXWMTNYLCBDAQ-UHFFFAOYSA-N
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Description

1,1,1,2,2,3,3,4,4,5-Decafluorononane is a fluorinated organic compound with the molecular formula C9H3F10. It belongs to the class of perfluorinated compounds, which are characterized by the presence of multiple fluorine atoms attached to a carbon backbone. These compounds are known for their unique chemical properties, including high thermal stability, chemical inertness, and hydrophobicity .

Preparation Methods

The synthesis of 1,1,1,2,2,3,3,4,4,5-Decafluorononane typically involves the fluorination of nonane or its derivatives. One common method is the electrochemical fluorination (ECF) process, where nonane is subjected to electrolysis in the presence of hydrogen fluoride. This method allows for the selective introduction of fluorine atoms at specific positions on the carbon chain .

In industrial settings, large-scale production of this compound may involve the use of specialized reactors and controlled reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully optimized to achieve the desired product .

Chemical Reactions Analysis

1,1,1,2,2,3,3,4,4,5-Decafluorononane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1,1,1,2,2,3,3,4,4,5-Decafluorononane is primarily based on its ability to interact with other molecules through van der Waals forces and hydrophobic interactions. The presence of multiple fluorine atoms enhances these interactions, making the compound highly effective in applications where strong molecular interactions are required .

Comparison with Similar Compounds

1,1,1,2,2,3,3,4,4,5-Decafluorononane can be compared with other perfluorinated compounds, such as:

Properties

CAS No.

126038-57-1

Molecular Formula

C9H10F10

Molecular Weight

308.16 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5-decafluorononane

InChI

InChI=1S/C9H10F10/c1-2-3-4-5(10)6(11,12)7(13,14)8(15,16)9(17,18)19/h5H,2-4H2,1H3

InChI Key

HKXWMTNYLCBDAQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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